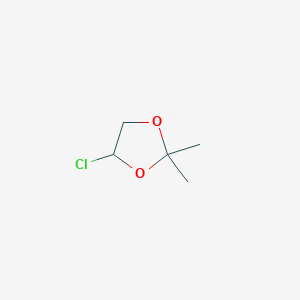
4-Chloro-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
4-Chloro-2,2-dimethyl-1,3-dioxolane can be synthesized through the reaction of 3-chloro-propane-1,2-diol with acetone in the presence of p-toluene sulfonic acid . This reaction forms the ketal structure of the compound. The industrial production methods typically involve similar synthetic routes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
4-Chloro-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Dehydrochlorination: This reaction can produce 2,2-dimethyl-4-methylene-1,3-dioxolane .
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include bases for dehydrochlorination and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology and Medicine: The compound can be used in the preparation of hydroxylated polyamine analogs, which are of biological importance.
Industry: It is utilized in biosynthetic preparations and other industrial chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,2-dimethyl-1,3-dioxolane involves its reactivity as a ketal. The compound’s molecular structure allows it to participate in various chemical reactions, particularly those involving the cleavage of the ketal group. The specific molecular targets and pathways depend on the context of its use in chemical synthesis or biological applications.
Comparaison Avec Des Composés Similaires
4-Chloro-2,2-dimethyl-1,3-dioxolane can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its chlorine substituent, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
183743-62-6 |
|---|---|
Formule moléculaire |
C5H9ClO2 |
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
4-chloro-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO2/c1-5(2)7-3-4(6)8-5/h4H,3H2,1-2H3 |
Clé InChI |
CMESWFCVOJECBF-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


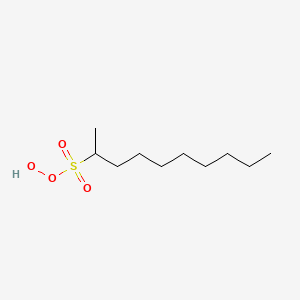
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)


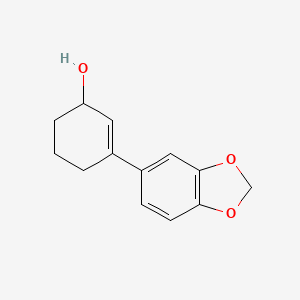
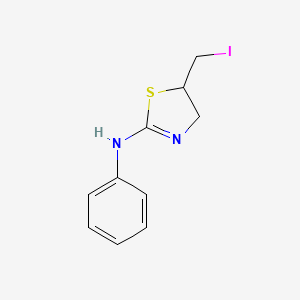
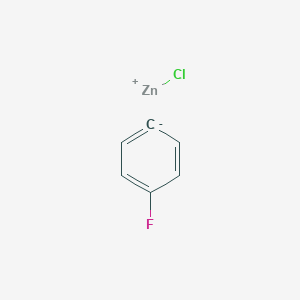
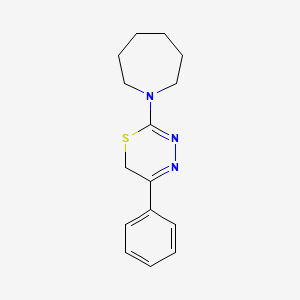
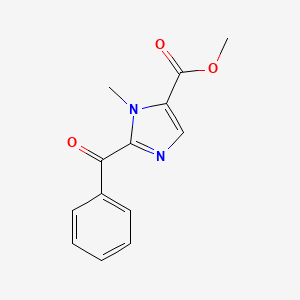
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
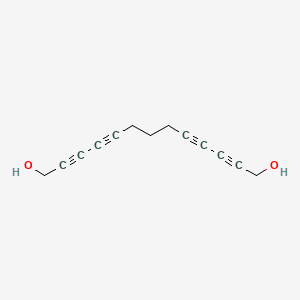
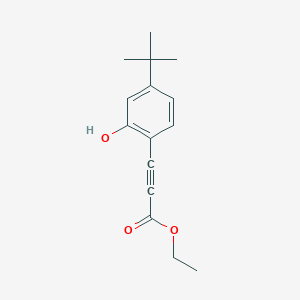
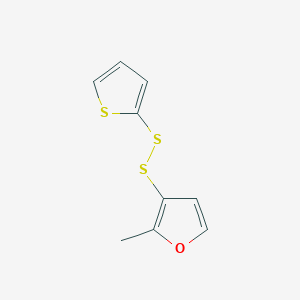
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
